molecular formula C12H15F2NO3S B2903061 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine CAS No. 2309313-64-0

3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine

Cat. No. B2903061
CAS RN: 2309313-64-0
M. Wt: 291.31
InChI Key: PYHPKVHEHVEADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is not fully understood. However, studies have shown that it can selectively inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and organisms. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is its high potency and selectivity towards certain enzymes and proteins. This makes it an attractive candidate for drug discovery and development. However, its complex chemical structure and limited availability can pose challenges for its use in lab experiments.

Future Directions

There are several future directions for the research and development of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine. These include the identification of new targets for its activity, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science.
In conclusion, this compound is a chemical compound that has shown significant potential for various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,3-difluoro-1-azetidineamine in the presence of a base. The reaction yields the desired compound with high purity and yield.

Scientific Research Applications

3-(Difluoromethyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, chemical biology, and materials science. Its unique chemical structure and properties make it an attractive candidate for drug discovery and development.

properties

IUPAC Name

3-(difluoromethyl)-1-(4-methoxy-3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-8-5-10(3-4-11(8)18-2)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHPKVHEHVEADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.